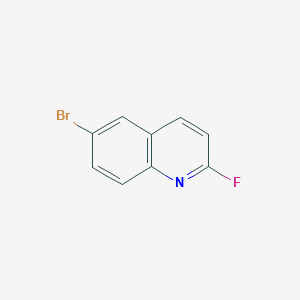

6-Bromo-2-fluoroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-2-fluoroquinoline is an aromatic nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. The compound has a molecular formula of C9H5BrFN and a molecular weight of 226.05 g/mol . It is characterized by the presence of both bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoroquinoline can be achieved through various methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

Direct Halogenation: Another approach involves the direct halogenation of 2-fluoroquinoline using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.

Types of Reactions:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

Cross-Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.

Oxidation and Reduction: While less common, the quinoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are typical.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products:

Nucleophilic Substitution: Substituted quinolines with various functional groups.

Cross-Coupling Reactions: Biaryl or heteroaryl derivatives.

Oxidation and Reduction: Modified quinoline derivatives with altered electronic properties.

Applications De Recherche Scientifique

6-Bromo-2-fluoroquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antibacterial, antiviral, and anticancer drugs.

Material Science: The compound is used in the design of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Chemical Biology: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Mécanisme D'action

The mechanism of action of 6-Bromo-2-fluoroquinoline is largely dependent on its interaction with biological targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . By stabilizing the enzyme-DNA complex, these compounds can induce cell death in bacteria. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound for its targets.

Comparaison Avec Des Composés Similaires

6-Bromoquinoline: Lacks the fluorine atom, which can affect its reactivity and biological activity.

2-Fluoroquinoline:

6-Chloro-2-fluoroquinoline: Similar structure but with chlorine instead of bromine, which can influence its reactivity and biological effects.

Uniqueness: 6-Bromo-2-fluoroquinoline is unique due to the combined presence of both bromine and fluorine atoms on the quinoline ring. This dual substitution can enhance its chemical reactivity, electronic properties, and biological activity, making it a valuable compound in various fields of research and application.

Activité Biologique

6-Bromo-2-fluoroquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine and fluorine substituents, exhibits a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound based on recent research findings.

The molecular formula of this compound is C9H6BrF, with a molecular weight of approximately 221.05 g/mol. The unique combination of halogen atoms enhances its reactivity and biological activity, making it a valuable compound in drug development.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . Studies indicate that it possesses significant bacteriostatic effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve the inhibition of bacterial DNA replication enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial survival .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacteriostatic | 32 µg/mL |

| Escherichia coli | Bacteriostatic | 64 µg/mL |

| Pseudomonas aeruginosa | Bacteriostatic | 128 µg/mL |

Anticancer Properties

Research has also explored the anticancer potential of this compound. Derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. Preliminary results suggest that these derivatives can induce apoptosis in various cancer cell lines, indicating their potential as therapeutic agents in oncology.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. The compound's halogenation pattern enhances its binding affinity to enzymes involved in critical cellular processes:

- DNA Gyrase Inhibition : By inhibiting DNA gyrase, the compound disrupts bacterial DNA replication.

- Topoisomerase IV Inhibition : This action leads to the accumulation of double-strand breaks in bacterial DNA.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study conducted by demonstrated the bacteriostatic effect of this compound against various pathogenic bacteria, confirming its potential as a new antibiotic candidate.

- Anticancer Activity Assessment : Another research effort focused on evaluating the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 value of approximately 15 µg/mL against breast cancer cells .

- Synergistic Effects with Other Compounds : Investigations into combination therapies have shown that when used alongside existing antibiotics, this compound can enhance the efficacy of treatment regimens against resistant bacterial strains .

Propriétés

IUPAC Name |

6-bromo-2-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOLSEKYCDRSSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)F)C=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.